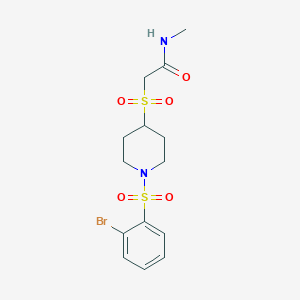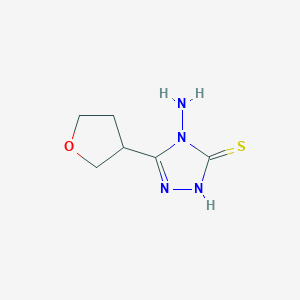![molecular formula C24H26N4O3S B2506209 N-(2-(2-(3,4-dimetoxi fenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-4-fenilbutanamida CAS No. 894026-03-0](/img/structure/B2506209.png)
N-(2-(2-(3,4-dimetoxi fenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-4-fenilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los tiazolo[3,2-b][1,2,4]triazoles son conocidos por exhibir actividad anticancerígena . El compuesto en cuestión, siendo un derivado de este sistema, podría ser utilizado potencialmente en la investigación y el tratamiento del cáncer.
Actividad Antimicrobiana
Estos compuestos han mostrado propiedades antimicrobianas . Podrían usarse en el desarrollo de nuevos medicamentos o tratamientos antimicrobianos.
Actividad Analgésica
Los tiazolo[3,2-b][1,2,4]triazoles han demostrado propiedades analgésicas (alivian el dolor) . Esto sugiere aplicaciones potenciales en el manejo del dolor.
Actividad Antiinflamatoria
Estos compuestos tienen propiedades antiinflamatorias . Podrían utilizarse en el tratamiento de afecciones caracterizadas por inflamación.
Actividad Antioxidante
Los tiazolo[3,2-b][1,2,4]triazoles han mostrado actividad antioxidante . Esto sugiere aplicaciones potenciales en condiciones donde el estrés oxidativo juega un papel.
Actividad Broncodilatadora
Estos compuestos han demostrado efectos broncodilatadores , lo que sugiere aplicaciones potenciales en afecciones respiratorias como el asma.
Actividad Anticonvulsiva
Los tiazolo[3,2-b][1,2,4]triazoles tienen propiedades anticonvulsivas , lo que indica un posible uso en el tratamiento de los trastornos convulsivos.
Actividad Fungicida
Estos compuestos tienen propiedades fungicidas , lo que sugiere un posible uso en el tratamiento de infecciones por hongos.
Mecanismo De Acción
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies .
Mode of Action
The compound interacts with Top1, inhibiting its activity . This inhibition prevents the normal unwinding and rewinding of DNA strands that is necessary for replication, transcription, and recombination processes. As a result, DNA damage accumulates in the cell, which can lead to cell death .
Biochemical Pathways
The compound’s action on Top1 affects the DNA replication pathway. By inhibiting Top1, the compound prevents the normal functioning of this pathway, leading to the accumulation of DNA damage and potentially triggering programmed cell death, or apoptosis .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The result of the compound’s action is the induction of DNA damage due to the inhibition of Top1 . This damage can lead to cell death, particularly in rapidly dividing cells such as cancer cells. Therefore, the compound may have potential as an anticancer agent .
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-30-20-12-11-18(15-21(20)31-2)23-26-24-28(27-23)19(16-32-24)13-14-25-22(29)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDZAHKXIVMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)

![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)



![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2506136.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
